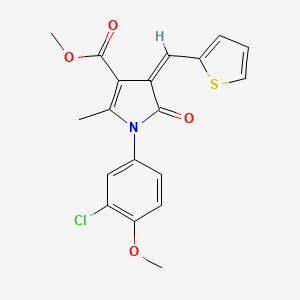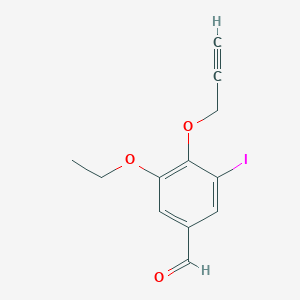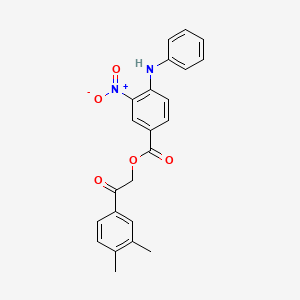![molecular formula C18H20ClNOS2 B3935834 N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3935834.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide
描述
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as C646, is a small molecule inhibitor that targets histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). This compound has gained significant attention in the scientific community due to its potential use in cancer treatment and research. In
作用机制
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide targets the HAT p300/PCAF, which is involved in the acetylation of histones and non-histone proteins. By inhibiting p300/PCAF, N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide reduces the acetylation of histones and non-histone proteins, leading to changes in gene expression and cellular processes. N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to inhibit the acetylation of p53, a tumor suppressor protein, leading to its stabilization and activation.
Biochemical and Physiological Effects
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and invasion. N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been shown to regulate the expression of genes involved in various cellular processes, including DNA repair, cell proliferation, and cell differentiation.
实验室实验的优点和局限性
One advantage of using N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide in lab experiments is its specificity for p300/PCAF. This allows for the selective inhibition of histone and non-histone acetylation, without affecting other cellular processes. However, one limitation of using N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide in cancer research and treatment. One potential application is the use of N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide could also be used to identify novel therapeutic targets in cancer cells, by studying the changes in gene expression and cellular processes induced by its inhibition. Another future direction is the development of more potent and selective inhibitors of p300/PCAF, which could lead to more effective cancer treatments.
Conclusion
In conclusion, N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is a small molecule inhibitor that targets histone acetyltransferase p300/PCAF. It has shown promise in cancer treatment and research, by inducing apoptosis, inhibiting angiogenesis and invasion, and regulating gene expression. While there are some limitations to its use in lab experiments, N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has several potential future directions for the development of more effective cancer treatments.
科学研究应用
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied for its potential use in cancer treatment and research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has also been found to induce apoptosis in cancer cells by regulating the expression of pro-apoptotic genes. In addition, N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c19-16-8-6-15(7-9-16)14-22-13-11-20-18(21)10-12-23-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJNAUDLGVENJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3935751.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935759.png)
![2-[(4-chlorophenyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935769.png)
![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)

![(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)

![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3935810.png)


![1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935823.png)
![1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone](/img/structure/B3935830.png)
![8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3935840.png)